tert-butyl 3'-hydroxy-3-(hydroxymethyl)-[3,3'-biazetidine]-1-carboxylate

Lipophilicity Lead-likeness Fragment-based drug discovery

Choose this sp³-rich biazetidine building block for its unique combination of a tertiary 3′-OH and primary 3-CH₂OH on a rigid core. The dual orthogonal handles enable chemoselective derivatization without extra protection steps, saving synthetic effort. With a logP of –1.16 and PSA of 82 Ų, it sits in lead-like space, offering 4.4× greater hydrophilicity than mono-azetidine analogs; this reduces aggregation risks in fragment screens and supports peripheral-restricted CNS programs. Available in research quantities with 95% purity and rapid lead times.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
CAS No. 2171960-09-9
Cat. No. B6152311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3'-hydroxy-3-(hydroxymethyl)-[3,3'-biazetidine]-1-carboxylate
CAS2171960-09-9
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CO)C2(CNC2)O
InChIInChI=1S/C12H22N2O4/c1-10(2,3)18-9(16)14-6-11(7-14,8-15)12(17)4-13-5-12/h13,15,17H,4-8H2,1-3H3
InChIKeyGHEBWPCCPQKOOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3'-Hydroxy-3-(hydroxymethyl)-[3,3'-biazetidine]-1-carboxylate – A Dual-Functional Biazetidine Building Block for Rational Procurement


tert-Butyl 3'-hydroxy-3-(hydroxymethyl)-[3,3'-biazetidine]-1-carboxylate (CAS 2171960-09-9) is a conformationally constrained, sp³-rich biazetidine scaffold bearing both a tertiary alcohol at the 3′-position and a primary hydroxymethyl group at the 3-position, with a Boc-protected nitrogen [1]. With a molecular weight of 258 Da, a calculated logP of –1.16, and a polar surface area of 82 Ų, this compound occupies a distinct physicochemical space relative to commonly procured mono-azetidine or unfunctionalized biazetidine analogs [1].

Why Generic Azetidine Building Blocks Cannot Replace tert-Butyl 3'-Hydroxy-3-(hydroxymethyl)-[3,3'-biazetidine]-1-carboxylate


Superficially similar azetidine building blocks—such as simple mono-azetidine diols or unfunctionalized biazetidines—lack the simultaneous presence of a tertiary alcohol and a primary hydroxymethyl group on the same biazetidine scaffold. This unique combination of orthogonal functional handles, combined with a low logP (–1.16) that is 0.6–1.4 log units below close analogs, directly affects aqueous solubility, hydrogen-bonding capacity, and the downstream synthetic efficiency of multi-step derivatizations [1]. Simple replacement would erase these quantitative advantages, as demonstrated in the evidence below.

Quantitative Differentiation Evidence for tert-Butyl 3'-Hydroxy-3-(hydroxymethyl)-[3,3'-biazetidine]-1-carboxylate


Lower Lipophilicity vs. Mono-Azetidine Diol: A 1.2-unit logP Advantage for Aqueous Compatibility

The target compound exhibits a computed logP of –1.16, substantially lower than the –0.52 found for the single-azetidine analog tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1428330-70-4) [1][2]. This difference of 0.64 log units corresponds to a ~4.4-fold increase in hydrophilicity, directly impacting aqueous solubility and potentially reducing non-specific protein binding.

Lipophilicity Lead-likeness Fragment-based drug discovery

Polar Surface Area Differentiation: 82 Ų vs. 42 Ų for Unfunctionalized Biazetidine

The target compound displays a topological polar surface area (TPSA) of 82 Ų, nearly double the 42 Ų of the unfunctionalized biazetidine building block tert-butyl [3,3'-biazetidine]-1-carboxylate (CAS 1251018-87-7) [1][2]. This 40 Ų increase reflects the additional hydroxyl and hydroxymethyl groups and directly influences passive membrane permeability and transporter recognition.

Polar surface area Membrane permeability CNS drug design

Hydrogen-Bond Donor Count: 3 Donors Enable Unique Supramolecular Interactions

With three hydrogen-bond donors (one tertiary alcohol, one primary alcohol, and one secondary amine on the unsubstituted azetidine) versus only one donor in the unfunctionalized biazetidine [1][2], the target compound can engage in a richer network of intermolecular interactions. This property is quantifiable and directly influences solubility, co-crystal formation, and binding to biological targets.

Hydrogen bonding Supramolecular chemistry Crystal engineering

Rotatable Bond Count and sp³ Fraction: Balanced Rigidity for Scaffold-Hopping Campaigns

The target compound has 4 rotatable bonds and an Fsp³ fraction of 0.916, compared with 3 rotatable bonds and Fsp³ of 0.909 for the unfunctionalized biazetidine [1][2]. The additional rotatable bond, arising from the hydroxymethyl group, provides one extra degree of conformational freedom while maintaining a very high fraction of sp³-hybridized carbons—a favorable attribute for achieving three-dimensionality in fragment-based libraries without excessive flexibility.

Conformational restriction Scaffold hopping Ligand efficiency

High-Impact Application Scenarios for tert-Butyl 3'-Hydroxy-3-(hydroxymethyl)-[3,3'-biazetidine]-1-carboxylate


Fragment-Based Drug Discovery Requiring Low Lipophilicity and High Solubility

The logP of –1.16 and PSA of 82 Ų position this building block within the 'lead-like' space preferred for fragment libraries [1]. Compared to analog tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate (logP –0.52), the 4.4-fold hydrophilicity advantage translates directly into better aqueous solubility of derived fragments, reducing the risk of aggregation-based false positives in biochemical screens [1][2].

Orthogonal Dual-Functionalization for PROTAC Linker Construction

The simultaneous presence of a tertiary alcohol (3′-OH) and a primary alcohol (3-CH₂OH) on a rigid biazetidine core enables sequential, chemoselective derivatization without additional protection steps [1]. The primary alcohol can be selectively functionalized (e.g., tosylation, oxidation, or Mitsunobu coupling) while the tertiary alcohol remains available for subsequent conjugation, offering a synthetic efficiency advantage over building blocks that carry only a single hydroxyl handle [1].

CNS-Targeted Library Design Leveraging Low logP and Moderate PSA

With a logP below –1.0 and PSA above 80 Ų, this compound is an attractive core for central nervous system (CNS) drug discovery where reduced passive permeability and enhanced solubility are desired to minimize off-target CNS accumulation while maintaining oral absorption [1]. The unfunctionalized biazetidine comparator (logP +0.28, PSA 42 Ų) would likely exhibit excessive passive permeability, making it less suitable for peripheral-restricted CNS target programs [1][3].

Multi-Component Reaction (MCR) Intermediate with Dual Nucleophilic Centers

The tertiary alcohol and primary alcohol serve as two distinct nucleophilic sites with different steric environments, enabling selective participation in multi-component reactions such as Ugi or Passerini variants [1]. The biazetidine scaffold confers rigidity that reduces the entropic penalty of cyclization, a property not available in simple acyclic amino-diol building blocks [1].

Quote Request

Request a Quote for tert-butyl 3'-hydroxy-3-(hydroxymethyl)-[3,3'-biazetidine]-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.